molecular formula C14H14O2 B13256908 alpha-Ethyl-2-naphthaleneacetic acid CAS No. 15410-83-0

alpha-Ethyl-2-naphthaleneacetic acid

Cat. No.: B13256908
CAS No.: 15410-83-0
M. Wt: 214.26 g/mol
InChI Key: BKYOHEHDQWPGOY-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)butanoic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of butanoic acid where a naphthalene ring is attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{(CH}_3\text{CH}_2\text{CO)}2\text{O} \xrightarrow{\text{AlCl}3} \text{C}{14}\text{H}{14}\text{O}_2 ]

Another method involves the Suzuki-Miyaura coupling reaction, where a naphthylboronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-(naphthalen-2-yl)butanoic acid typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: 2-(Naphthalen-2-yl)butanol.

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

2-(Naphthalen-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)butanoic acid is unique due to the presence of both a naphthalene ring and a butanoic acid chain, which imparts distinct chemical and biological properties

Properties

CAS No.

15410-83-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-naphthalen-2-ylbutanoic acid

InChI

InChI=1S/C14H14O2/c1-2-13(14(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)

InChI Key

BKYOHEHDQWPGOY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

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